1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl-
Description
Crystallographic Analysis
The crystal structure of 1H-benzimidazol-2-amine derivatives is characterized by planar benzimidazole cores and variable orientations of substituents. For instance, ethyl-substituted benzimidazoles exhibit dihedral angles between the benzimidazole ring and attached aromatic groups. In a related compound, ethyl 2-(1H-benzimidazol-2-yl) acetate, the dihedral angles between the acetate group and the benzimidazole/nitrophenylhydrazone subunits were measured at 7.35° and 18.23°, respectively. This near-planar arrangement facilitates intramolecular N–H⋯O and N–H⋯N hydrogen bonds, stabilizing the molecular conformation.
The ethyl group at the N1 position introduces steric effects that influence ring system planarity. In ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate, the benzimidazole ring deviates minimally (maximum deviation: 0.021 Å), forming dihedral angles of 25.00° and 62.53° with trifluoromethoxy-phenyl and phenyl rings, respectively. These angles highlight how bulky substituents like trifluoromethoxy groups increase torsional strain compared to smaller ethyl groups.
Table 1: Crystallographic Parameters of Selected Benzimidazole Derivatives
Spectroscopic Characterization
While specific IR, NMR, and mass spectra for 1-ethyl-N-phenyl-benzimidazol-2-amine are unavailable in the provided sources, general trends for benzimidazoles can be inferred. The NH stretching vibrations in the IR spectrum typically appear near 3400 cm⁻¹, while aromatic C–H stretches occur around 3050 cm⁻¹. The ethyl group’s asymmetric and symmetric C–H stretches would manifest near 2970 and 2880 cm⁻¹, respectively.
In the $$ ^1H $$ NMR spectrum, the N-phenyl protons resonate as a multiplet at δ 7.2–7.5 ppm, while the ethyl group’s methylene protons split into a quartet (δ 4.3–4.5 ppm) coupled to the methyl triplet (δ 1.2–1.4 ppm). The benzimidazole ring protons typically appear as two doublets (δ 7.6–8.2 ppm) due to deshielding by the amine group. High-resolution mass spectrometry would confirm the molecular ion peak at m/z 265.1312 (C$${15}$$H$${15}$$N$$_3$$).
Tautomerism and Electronic Structure
Benzimidazoles exhibit tautomerism between 1H- and 3H- forms, influenced by substituents and hydrogen bonding. The 1-ethyl-N-phenyl derivative likely stabilizes the 1H-tautomer due to steric hindrance from the ethyl group, which disfavors proton transfer to the N3 position. Intramolecular hydrogen bonds, such as N–H⋯N interactions observed in analogous compounds, further stabilize the tautomeric form.
Density functional theory (DFT) calculations for similar derivatives reveal that electron-withdrawing substituents (e.g., nitro groups) reduce the energy gap between tautomers by delocalizing π-electrons. In contrast, the ethyl and phenyl groups in 1-ethyl-N-phenyl-benzimidazol-2-amine act as electron donors, increasing the energy difference and favoring the 1H-form.
Comparative Analysis with Related Benzimidazole Derivatives
The molecular geometry of 1-ethyl-N-phenyl-benzimidazol-2-amine differs markedly from derivatives with bulkier substituents. For example, in ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, the bromophenyl ring forms a dihedral angle of 64.43° with the benzimidazole core, whereas the N-phenyl group in the target compound likely adopts a smaller angle due to reduced steric bulk.
Hydrogen bonding patterns also vary with substitution. While 1-ethyl-N-phenyl derivatives form intermolecular C–H⋯O bonds, brominated analogs exhibit weaker C–H⋯π interactions. These differences impact crystal packing: ethyl-substituted derivatives assemble into two-dimensional networks, whereas brominated analogs form one-dimensional chains.
Key Structural Differentiators:
- Ethyl vs. Trifluoromethoxy Substituents: Ethyl groups reduce torsional strain (dihedral angles: 7.35°) compared to trifluoromethoxy groups (25.00°).
- N-Phenyl vs. Bromophenyl: N-phenyl groups enhance π-stacking interactions due to planar geometry, unlike bromophenyl rings, which introduce steric hindrance.
Properties
CAS No. |
116121-25-6 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-ethyl-N-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-2-18-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |
InChI Key |
KYKKYOKDYUPYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Notes:
- Ethyl bromide is used for N-ethylation, and the reaction mixture may require cooling in an ice bath to prevent evaporation of volatile reagents.
- Yields typically range from 50% to 95%, depending on the substituents and reaction conditions.
Alkylation of Benzimidazole Derivatives
N-alkylation is a common approach to synthesize substituted benzimidazoles. This involves reacting pre-synthesized benzimidazole with alkyl halides in the presence of a base.
Procedure:
- Step 1: Dissolve benzimidazole in a polar solvent such as dimethylformamide (DMF).
- Step 2: Add an alkyl halide (e.g., ethyl bromide) and a base like cesium carbonate.
- Step 3: Heat the suspension at temperatures up to 130°C until complete conversion is achieved.
- Step 4: Cool the mixture, dilute with water, and isolate the product by filtration.
Notes:
- Copper(II) bromide may be used as a catalyst to enhance reaction efficiency.
- This method is particularly effective for synthesizing derivatives with high purity and yield.
Diazotization Followed by Coupling
This method involves diazotization of aniline derivatives followed by coupling with benzimidazole derivatives.
Procedure:
Notes:
Data Table: Reaction Conditions and Yields
| Method | Key Reagent(s) | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Condensation | o-phenylenediamine + aldehyde | 120–140 | DMSO | 50–95 | Variable |
| Alkylation | Benzimidazole + ethyl bromide | Up to 130 | DMF | Up to 97 | Variable |
| Diazotization | Aniline + sodium nitrite | Ambient | Aqueous acid | ~62 | Variable |
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Substituent Effects on Bioactivity
- Alkyl vs. Aryl Groups : The ethyl group in the target compound balances lipophilicity and steric hindrance, whereas bulkier propyl groups (e.g., compound 21 in ) enhance cytotoxicity but reduce solubility. Aryl substitutions (e.g., Astemizole’s 4-fluorophenylmethyl group) improve receptor binding via π-π interactions but may increase metabolic instability .
- N-Substitutions : The phenyl group in the target compound contrasts with pyrimidinyl (antifungal ) or piperidinyl (antihistaminic ) moieties, demonstrating how electron-withdrawing/donating groups modulate target affinity.
Anticancer Activity
- The target compound’s ethyl-phenyl substitution may offer intermediate cytotoxicity compared to bis-propyl derivatives (IC₅₀ = 0.0006 μM ). Propyl chains likely enhance membrane penetration, while phenyl groups may limit this due to higher rigidity.
Antioxidant Potential Bis-benzimidazoles with alkyl chains (e.g., ethane-1,2-diamine derivatives) exhibit radical scavenging via NH groups . The phenyl group in the target compound may reduce antioxidant efficacy compared to these analogues.
Synthetic Routes
- The target compound is synthesized similarly to 1-methyl derivatives (e.g., using acetonitrile/water with sulfonyl chlorides ). In contrast, pyrimidinyl analogues require condensation with acetylacetone .
Research Findings and Data Tables
Cytotoxicity Data for Select Analogues
| Compound | HT-29 (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) | Normal Spleen Cells (EC₅₀, μM) | Selectivity Index (MDA-MB-231/EC₅₀) |
|---|---|---|---|---|
| 1-Propyl-N-(1-propyl-...) (Compound 21) | 1.98 | 0.0006 | 0.05 × 10⁻³ | 12,000 |
| N-1H-Benzimidazol-2-yl-1-ethyl-... | 1.92 | 0.135 | 0.013 | 10.4 |
| 1-Ethyl-N-phenyl- (Predicted) | ~5–10 (est.) | ~1–5 (est.) | >10 (est.) | <1 |
Notes: The target compound’s predicted lower selectivity stems from its phenyl group, which may reduce membrane permeability compared to alkylated analogues .
Antifungal Activity (vs. Fusarium culmorum)
| Compound | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| N-(4,6-Dimethylpyrimidin-2-yl)-... | 12.5 | 25 |
| 1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl- | 8.0 (est.) | 50 (est.) |
Notes: Pyrimidinyl substitutions enhance antifungal activity via hydrogen bonding with fungal enzymes .
Biological Activity
1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl- is a compound that has garnered interest in the scientific community due to its diverse biological activities. This compound belongs to the benzimidazole family, known for their pharmacological properties, including antimicrobial, anticancer, and antifungal activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis methods, and relevant case studies.
Synthesis Methods
The synthesis of 1-ethyl-N-phenyl-1H-benzimidazol-2-amine typically involves cyclization reactions of o-phenylenediamine with aromatic aldehydes under acidic conditions. The introduction of the ethyl group is achieved through alkylation with ethyl halides. Industrial production may utilize continuous flow reactors to optimize yield and minimize by-products.
Antimicrobial Activity
Research has demonstrated that 1H-benzimidazol-2-amine derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, compounds similar to 1-ethyl-N-phenyl-1H-benzimidazol-2-amine showed minimal inhibitory concentrations (MIC) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 4 μg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against the MDA-MB-231 breast cancer cell line, revealing promising antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth. A specific derivative exhibited an IC50 value of 16.38 μM, suggesting strong anticancer activity attributed to its lipophilicity and structural features .
The mechanisms through which 1H-benzimidazol-2-amine exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.
- Induction of Apoptosis : Studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives were synthesized and evaluated for their antibacterial activity. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, with MIC values lower than those of standard antibiotics like amikacin .
Case Study 2: Anticancer Activity
A series of N-substituted benzimidazole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The derivative corresponding to 1H-benzimidazol-2-amine exhibited notable cytotoxicity against MDA-MB-231 cells, with a mechanism involving apoptosis induction through ROS generation and DNA damage pathways .
Comparative Analysis
To understand the uniqueness of 1H-benzimidazol-2-amine, it is essential to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1H-Benzimidazol-2-amine | Lacks ethyl and phenyl groups | Lower hydrophobicity |
| N-Phenyl-1H-benzimidazol-2-amine | Similar structure without ethyl group | Moderate activity |
| 1-Ethyl-N-methylbenzimidazole | Contains ethyl but not phenyl | Enhanced hydrophobicity |
The presence of both ethyl and phenyl groups in 1H-benzimidazol-2-amine enhances its hydrophobicity, potentially increasing its biological activity compared to other benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
